molecular formula C14H21N B7845581 (Cyclopentylmethyl)(2-phenylethyl)amine

(Cyclopentylmethyl)(2-phenylethyl)amine

Cat. No.: B7845581
M. Wt: 203.32 g/mol
InChI Key: OSSPLGNOQXLUJP-UHFFFAOYSA-N
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Description

(Cyclopentylmethyl)(2-phenylethyl)amine:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopentylmethyl)(2-phenylethyl)amine typically involves the reaction of cyclopentylmethyl halide with 2-phenylethylamine under suitable conditions. The reaction can be carried out in an inert atmosphere using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(Cyclopentylmethyl)(2-phenylethyl)amine: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: : Reduction reactions can be performed to obtain reduced derivatives.

  • Substitution: : Substitution reactions can occur at the amine or alkyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include:

  • Oxidation: : Cyclopentylmethyl(2-phenylethyl)amine oxide.

  • Reduction: : Reduced derivatives of the compound.

  • Substitution: : Substituted derivatives at the amine or alkyl groups.

Scientific Research Applications

(Cyclopentylmethyl)(2-phenylethyl)amine: has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (Cyclopentylmethyl)(2-phenylethyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(Cyclopentylmethyl)(2-phenylethyl)amine: can be compared with other similar compounds, such as:

  • Cyclohexylmethyl(2-phenylethyl)amine

  • Cyclopentylmethyl(3-phenylpropyl)amine

  • Cyclopentylmethyl(4-phenylbutyl)amine

These compounds share structural similarities but differ in the length of the alkyl chain attached to the phenyl group. The differences in structure can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

N-(cyclopentylmethyl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-14/h1-3,6-7,14-15H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSPLGNOQXLUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CNCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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